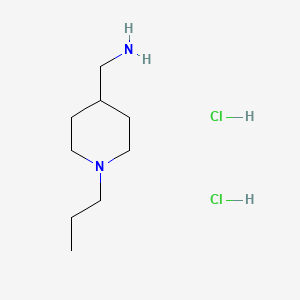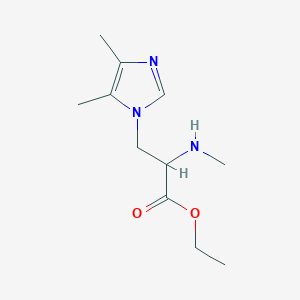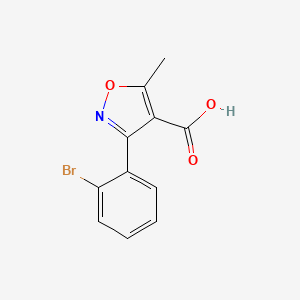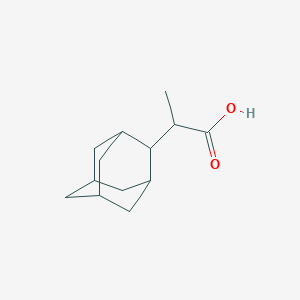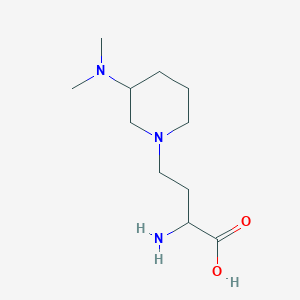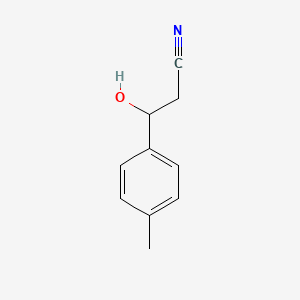
beta-Hydroxy-4-methylbenzenepropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Hydroxy-4-methylbenzenepropanenitrile: is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing beta-Hydroxy-4-methylbenzenepropanenitrile involves the aldol condensation of 4-methylbenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Grignard Reaction: Another approach involves the reaction of 4-methylbenzylmagnesium bromide with formaldehyde, followed by the addition of hydrogen cyanide. This method requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions:
Oxidation: beta-Hydroxy-4-methylbenzenepropanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4-methylbenzenepropanone or 4-methylbenzoic acid.
Reduction: 4-methylbenzenepropanamine.
Substitution: 4-methylbenzenepropanenitrile derivatives with various substituents.
科学的研究の応用
Chemistry:
Synthesis of Pharmaceuticals: beta-Hydroxy-4-methylbenzenepropanenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has led to the development of new drugs with potential therapeutic benefits.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which beta-Hydroxy-4-methylbenzenepropanenitrile exerts its effects involves interactions with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
4-Methylbenzenepropanenitrile: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
beta-Hydroxybenzenepropanenitrile: Lacks the methyl group, leading to variations in physical and chemical properties.
Uniqueness: beta-Hydroxy-4-methylbenzenepropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
3-hydroxy-3-(4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6H2,1H3 |
InChIキー |
HTMRHSQTWGSYKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


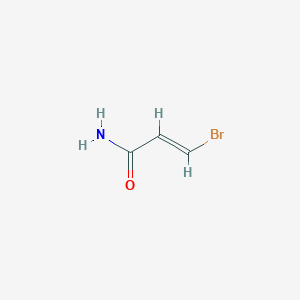
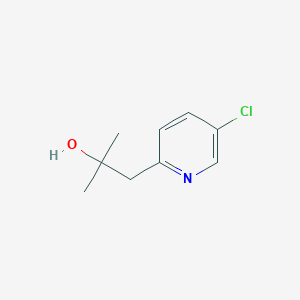
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
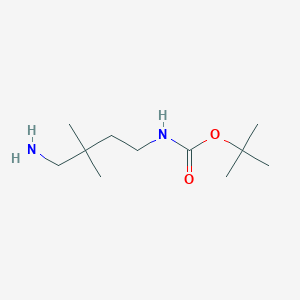
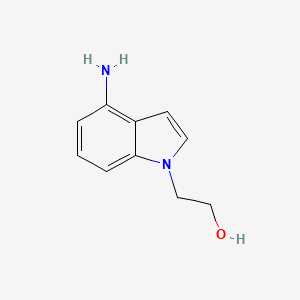
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
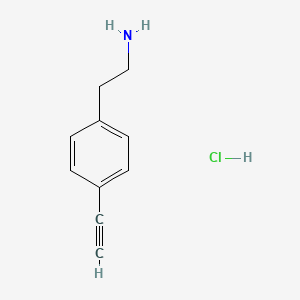
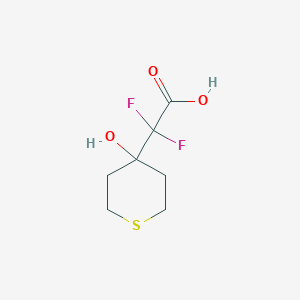
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)
